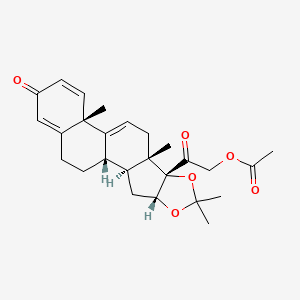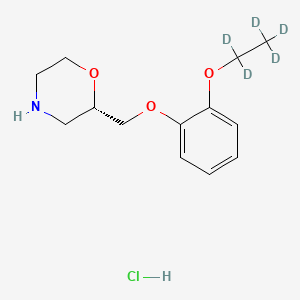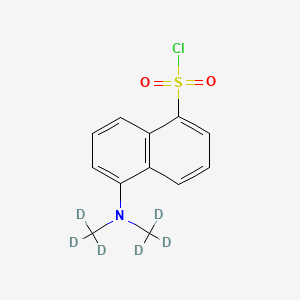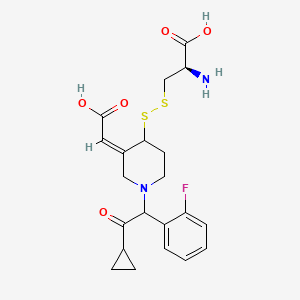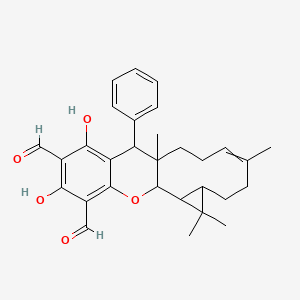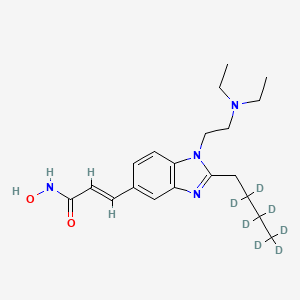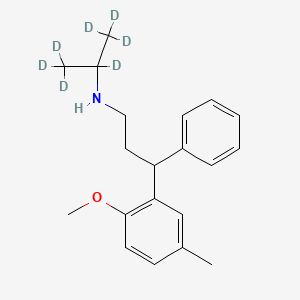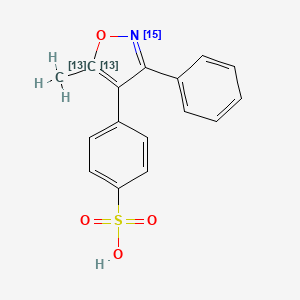![molecular formula C19H26FN3O8 B588150 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine CAS No. 162204-22-0](/img/structure/B588150.png)
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine
Overview
Description
“2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine” is a compound with the molecular formula C13H16FN3O6 . It is a metabolite of the drug capecitabine .
Molecular Structure Analysis
The compound has a molecular weight of 329.28 g/mol . The IUPAC name is [(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 . The topological polar surface area is 121 Ų . The heavy atom count is 23 .Scientific Research Applications
Intermediate for Capecitabine Synthesis
This compound is an important intermediate in the synthesis of capecitabine . Capecitabine is a prodrug of 5-fluorouracil, which is used as a second-line therapy for metastatic breast cancer, gastric, colorectal, bladder cancer, and other solid malignancies .
Industrial Production
The compound is suitable for actual industrial production due to its high yield and quality, and fine stability . The preparation method of this compound is simple and easy to operate, making it suitable for large-scale production .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed, revealing a central furan ring containing four carbon atom chiral centers . This analysis can provide valuable insights into the compound’s properties and potential applications .
Hydrogen Bond Configurations
The compound features relatively rare three-center proton-bifurcated donor N–H··· (O,F) hydrogen bond interaction in cooperation with a second, (C,N)–H···O bifurcated acceptor three-center hydrogen bond in a supportive fashion . This unique configuration could have implications in various scientific research fields .
Influence on Bond Distances and Angles
The compound’s unique structure and hydrogen bonding significantly influence the bond distances, bond angles, and torsion angles of the deoxy-5-fluorocytidine group . This could be of interest in the field of structural chemistry .
Computational Chemistry
The compound’s structure and properties have been compared to a MOPAC computational calculation . This suggests potential applications in computational chemistry and molecular modeling .
Mechanism of Action
Target of Action
It is known to be a metabolite of the drug capecitabine , which primarily targets thymidylate synthase, an enzyme involved in DNA synthesis .
Mode of Action
Given its structural similarity to capecitabine, it may be hypothesized that it undergoes metabolic conversion in the body to 5-fluorouracil (5-fu), which inhibits thymidylate synthase, thereby disrupting dna synthesis and cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in DNA synthesis and cell division, given its potential conversion to 5-FU . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Capecitabine is orally administered and is extensively metabolized in the liver and tumor tissues to its active form, 5-FU .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve disruption of DNA synthesis and cell division, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth in the case of cancer cells .
Action Environment
Factors such as the presence of specific enzymes in the liver and tumor tissues, the patient’s overall health status, and the presence of other medications could potentially influence the metabolism and efficacy of this compound .
properties
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O8/c1-9(2)6-7-28-19(27)22-16-13(20)8-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h8-10,14-15,17H,6-7H2,1-5H3,(H,21,22,26,27)/t10-,14-,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINDFSMIQLNEG-GWBBYGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708426 | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162204-22-0 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]-, 2′,3′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162204-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



